1-Diethylamino-2-butyne 1-Diethylamino-2-butyne
Brand Name: Vulcanchem
CAS No.: 6323-82-6
VCID: VC3692837
InChI: InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3
SMILES: CCN(CC)CC#CC
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol

1-Diethylamino-2-butyne

CAS No.: 6323-82-6

Cat. No.: VC3692837

Molecular Formula: C8H15N

Molecular Weight: 125.21 g/mol

* For research use only. Not for human or veterinary use.

1-Diethylamino-2-butyne - 6323-82-6

Specification

CAS No. 6323-82-6
Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
IUPAC Name N,N-diethylbut-2-yn-1-amine
Standard InChI InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3
Standard InChI Key GZDWCJZYZWTVCL-UHFFFAOYSA-N
SMILES CCN(CC)CC#CC
Canonical SMILES CCN(CC)CC#CC

Introduction

Structural Information and Physical Properties

1-Diethylamino-2-butyne is an alkyne derivative with two ethyl groups attached to the nitrogen atom. Its molecular formula is C₈H₁₅N with a molecular weight of 125.2114 g/mol . The compound is also known by the IUPAC name N,N-diethylbut-2-yn-1-amine and is registered under CAS number 6323-82-6 .

Structural Representations

The structural representations of 1-diethylamino-2-butyne include various notations that help identify and characterize the compound:

Structural IdentifierValue
SMILESCCN(CC)CC#CC
InChIInChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3
InChIKeyGZDWCJZYZWTVCL-UHFFFAOYSA-N

Table 1: Structural identifiers of 1-diethylamino-2-butyne

Physical Properties

The physical properties of 1-diethylamino-2-butyne are important for understanding its behavior in various applications:

PropertyValue
Density0.807 g/mL
Molar Volume155.2 mL/mol
Refractive Index1.444
Molecular Refractive Power41.22 mL/mol

Table 2: Physical properties of 1-diethylamino-2-butyne

Chemical Properties and Reactivity

1-Diethylamino-2-butyne exhibits specific chemical behavior due to its functional groups: the diethylamino group and the alkyne moiety. These structural features contribute to the compound's reactivity profile.

Functional Group Reactivity

The compound demonstrates reactivity patterns characteristic of both tertiary amines and internal alkynes:

  • The diethylamino group can participate in nucleophilic substitution reactions, functioning as a nucleophile toward electrophiles.

  • The alkyne functional group can undergo addition reactions, cycloadditions, and metal-catalyzed transformations.

Predicted Chemical Behavior

Based on its structure, 1-diethylamino-2-butyne is expected to:

  • Form quaternary ammonium salts when treated with alkylating agents

  • Participate in hydrogenation reactions to form saturated derivatives

  • Undergo oxidation reactions at the amine functionality

  • Participate in cycloaddition reactions through the alkyne moiety

Synthesis Methods

Several methods have been developed for the synthesis of 1-diethylamino-2-butyne, with different approaches offering various advantages in terms of yield, selectivity, and scalability.

Alkylation of Diethylamine

The most common synthesis route involves the alkylation of diethylamine with an appropriate butyne derivative:

  • Preparation of a 2-butyne precursor with a leaving group at the C1 position

  • Nucleophilic substitution with diethylamine under basic conditions

This approach typically employs propargyl bromide or similar halides as key intermediates in the synthesis .

Related Synthesis Approaches

The synthesis of similar aminobutyne compounds offers insights into potential alternative routes for 1-diethylamino-2-butyne preparation. For instance, 1,4-bis(dimethylamino)-2-butyne is synthesized through the reaction of 1,4-dibromo-2-butyne with dimethylamine. A similar approach could be adapted for the synthesis of 1-diethylamino-2-butyne using appropriate starting materials.

Biological Activity

Research indicates that 1-diethylamino-2-butyne and its derivatives exhibit various biological activities that may have potential therapeutic applications.

Antimicrobial Properties

Studies suggest that 1-diethylamino-2-butyne and related compounds may possess antimicrobial activities, particularly against Gram-positive bacteria such as Bacillus subtilis. The mechanism appears to involve disruption of microbial cell membranes.

Applications in Organic Synthesis

1-Diethylamino-2-butyne serves as a valuable building block in organic synthesis, contributing to the development of more complex molecular structures.

As a Synthetic Intermediate

The compound functions as an intermediate in multiple synthetic pathways:

  • Production of diphenylaminobutynols, which are described as "valuable intermediates for the preparation of other new chemical compounds"

  • Formation of esters when treated with anhydrides or acids

  • Creation of quaternary ammonium salts through alkylation reactions

Hydrogenation Products

Upon hydrogenation, 1-diethylamino-2-butyne can be transformed into valuable products:

  • Initial hydrogenation produces olefinically unsaturated aminoalcohols

  • Complete hydrogenation yields diphenylaminobutanols

For example, related compounds such as 1,1-di(p-chlorophenyl)-4-dimethylamino-2-butyne-1-ol can be hydrogenated using Raney nickel under hydrogen pressure to produce 1,1-di(p-chlorophenyl)-4-dimethylamino-1-butanol, which has been reported to have fungicidal properties .

Spectral Properties and Analytical Detection

The spectral and analytical properties of 1-diethylamino-2-butyne are important for its identification and characterization in various contexts.

Mass Spectrometry

The mass spectrometry profile of 1-diethylamino-2-butyne shows characteristic adduct peaks that can be used for its identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺126.12773128.6
[M+Na]⁺148.10967138.9
[M+NH₄]⁺143.15427133.7
[M+K]⁺164.08361129.8
[M-H]⁻124.11317121.8
[M+Na-2H]⁻146.09512130.6
[M]⁺125.11990127.2
[M]⁻125.12100127.2

Table 3: Predicted collision cross-section (CCS) values for various adducts of 1-diethylamino-2-butyne

Comparison with Related Compounds

Understanding the relationship between 1-diethylamino-2-butyne and structurally similar compounds provides insights into its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 1-diethylamino-2-butyne:

  • 2-Butyne (dimethylacetylene): A simpler alkyne with the formula C₄H₆, lacking the diethylamino group

  • 1,4-Bis(dimethylamino)-2-butyne: Contains dimethylamino groups at both ends of the butyne backbone

  • 1-Acetoxy-4-diethylamino-2-butyne: An acetylated derivative with modified reactivity

Reactivity Comparisons

The reactivity of 1-diethylamino-2-butyne can be compared with other nitrogen-containing compounds. For instance, studies on the reactivity of isoprene toward lithium diethylamide-diethylamine complex have shown selective formation of 1-diethylamino-3-methyl-2-butene . Such comparisons help understand the chemical behavior of 1-diethylamino-2-butyne in various reaction conditions.

Industrial and Research Applications

The compound has several potential applications in both industrial and research settings, leveraging its unique structural and chemical properties.

Scientific Research Applications

In scientific research, 1-diethylamino-2-butyne serves multiple purposes:

  • As a building block in organic synthesis

  • As a probe in mechanistic studies

  • As an intermediate in the development of more complex molecular structures with potential biological activities

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